Product packaging for 1-Penten-3-ol, 1-(2-furanyl)-(Cat. No.:CAS No. 847147-70-0)

1-Penten-3-ol, 1-(2-furanyl)-

Cat. No.: B3287504
CAS No.: 847147-70-0
M. Wt: 152.19 g/mol
InChI Key: OUHUWQKOASKGJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Penten-3-ol, 1-(2-furanyl)- is a chemical reference standard provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human use. This compound is of high interest in the study of flavor and aroma profiles in complex matrices. Research into volatile organic compounds (VOCs) is crucial for understanding the sensory characteristics of food products, as demonstrated in studies analyzing the flavor compounds in sausages and other foodstuffs . Compounds containing furan and alcohol functional groups often contribute to the unique olfactory properties of thermally processed or fermented foods. Scientists utilize this chemical in methods like Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) and GC-MS to identify and quantify key flavor-active molecules, helping to correlate chemical composition with sensory perception . Its mechanism of action in research settings involves serving as an analytical standard for calibration and identification, enabling the precise characterization of complex flavor mixtures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O2 B3287504 1-Penten-3-ol, 1-(2-furanyl)- CAS No. 847147-70-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

847147-70-0

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

1-(furan-2-yl)pent-1-en-3-ol

InChI

InChI=1S/C9H12O2/c1-2-8(10)5-6-9-4-3-7-11-9/h3-8,10H,2H2,1H3

InChI Key

OUHUWQKOASKGJD-UHFFFAOYSA-N

SMILES

CCC(C=CC1=CC=CO1)O

Isomeric SMILES

CCC(/C=C/C1=CC=CO1)O

Canonical SMILES

CCC(C=CC1=CC=CO1)O

Origin of Product

United States

Investigating the Chemical Reactivity and Transformation Pathways of 1 Penten 3 Ol, 1 2 Furanyl

Mechanistic Studies of Chemical Reactions Involving the Furanyl-Pentenol Moiety

The reactivity of the furanyl-pentenol structure is multifaceted, allowing for a variety of transformations targeting its distinct functional components.

Reductive Conversions of 1-Penten-3-ol (B1202030), 1-(2-furanyl)-

Reductive transformations primarily target the carbon-carbon double bond and, under more forcing conditions, the furan (B31954) ring.

Hydrogenation of the Alkene: Catalytic hydrogenation is a common method to reduce the double bond. Using catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) with hydrogen gas (H₂) will selectively reduce the alkene to yield 1-(2-furanyl)-3-pentanol.

Reduction of the Furan Ring: The reduction of a furan ring to tetrahydrofuran (B95107) is more challenging and typically requires more vigorous conditions, such as higher pressures and temperatures, or more active catalysts like rhodium or ruthenium. msu.edu Simple furans often resist reduction to tetrahydrofuran without ring opening. pharmaguideline.com Palladium-catalyzed hydrogenation can, however, be effective for this transformation. msu.edu

Nucleophilic and Electrophilic Reactions on the Furan Ring and Unsaturated Chain

Electrophilic Reactions: The furan ring is electron-rich and significantly more reactive towards electrophiles than benzene. msu.edunumberanalytics.com

Electrophilic Aromatic Substitution: Substitution occurs preferentially at the C5 position (the carbon adjacent to the oxygen and distal to the side chain), as the carbocation intermediate is better stabilized by resonance. quora.compearson.com Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions, which must be conducted under mild conditions to avoid polymerization or ring-opening. pharmaguideline.comnumberanalytics.com For instance, nitration can be achieved with a mild agent like acetyl nitrate (B79036) at low temperatures. pharmaguideline.com

Electrophilic Addition to the Alkene: The double bond can react with electrophiles. For example, hydrohalogenation (with H-X) would proceed via a carbocation intermediate, with the halogen adding to the carbon that best stabilizes the positive charge.

Nucleophilic Reactions:

On the Furan Ring: Nucleophilic substitution on an unsubstituted furan ring is generally difficult. quimicaorganica.org However, the presence of a good leaving group or strong electron-withdrawing groups can facilitate such reactions. edurev.inchempap.org

At the Allylic Position: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or a halide), enabling S_N2 or S_N1 reactions with various nucleophiles. The high reactivity of halomethylfurans, which are related structures, often necessitates their in situ generation to avoid undesired side reactions. rsc.org The hydroxyl group itself can also participate in reactions like the Mitsunobu reaction.

Pericyclic Reactions and Rearrangements

The conjugated system of 1-Penten-3-ol, 1-(2-furanyl)- allows it to participate in various pericyclic reactions.

Diels-Alder Reaction: The furan ring can act as a 4π-electron component (a diene) in [4+2] cycloaddition reactions with suitable 2π-electron components (dienophiles), such as maleic anhydride (B1165640) or N-phenylmaleimide. msu.eduwikipedia.orgsigmaaldrich.com These reactions lead to the formation of 7-oxabicyclo[2.2.1]heptene derivatives. sigmaaldrich.com However, the aromaticity of the furan ring is lost in this process, making many furan Diels-Alder reactions reversible and subject to thermodynamic control. nih.govmasterorganicchemistry.com The retro-Diels-Alder reaction can become favorable at higher temperatures. wikipedia.orgmasterorganicchemistry.com

Sigmatropic Rearrangements: The allylic alcohol moiety is a key precursor for sigmatropic rearrangements. For example, conversion to an allyl vinyl ether, followed by heating, can initiate a whiterose.ac.ukwhiterose.ac.uk-sigmatropic Claisen rearrangement to form a new carbon-carbon bond. mdpi.comwikipedia.org Different variants exist, such as the Johnson-Claisen rearrangement, which uses an allylic alcohol and an orthoester to produce a γ,δ-unsaturated ester. wikipedia.orgbioinfopublication.org Catalytic asymmetric Claisen rearrangements of allyl furyl ethers have also been developed using chiral transition metal complexes. mdpi.comnih.gov

Elucidation of Reaction Kinetics and Thermodynamics

Rate Constant Determinations and Activation Energy Analysis

The rates of reaction are highly dependent on the specific transformation.

Reactions of the Furan Ring: The kinetics of furan reactions have been studied in various contexts. For example, the pyrolysis of furan vapor has been found to be a first-order reaction with a high activation energy, suggesting that thermal decomposition requires significant energy input. rsc.orgpsu.edu In Diels-Alder reactions, the kinetics can be complex due to the reversibility of the reaction. masterorganicchemistry.comnih.gov The forward reaction rate constants are influenced by the electronic nature of both the furan and the dienophile. nih.govresearchgate.net Computational studies have been used to predict activation energies for these cycloadditions. researchgate.net Reactions of furan and its derivatives with hydroxyl radicals, important in combustion and atmospheric chemistry, show a negative temperature dependence, indicating that the reactions are dominated by addition pathways at lower temperatures. whiterose.ac.ukwhiterose.ac.ukacs.org

Interactive Data Table: Kinetic Data for Reactions of Furan and Derivatives

Reaction Rate Constant (k) Activation Energy (Ea) Temperature (K) Notes Reference
Pyrolysis of Furan k = 10¹⁵.³ exp(-326 kJ mol⁻¹/RT) s⁻¹ 326 ± 8 kJ/mol 1100–1700 First-order disappearance of furan. rsc.org
Furan + OH radical k = (3.34 ± 0.48) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ -Ea/R = 510 ± 71 K 298–595 Negative temperature dependence. whiterose.ac.uk
2-Methylfuran + OH radical k = (7.38 ± 0.37) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ -Ea/R = 716 ± 79 K 298–770 Negative temperature dependence. whiterose.ac.uk
Furan + Maleic Anhydride (endo) k = (1.75 ± 0.48) × 10⁻⁵ L mol⁻¹ s⁻¹ Not specified 300 Diels-Alder reaction. nih.gov
Furan + Maleic Anhydride (exo) k = (3.10 ± 0.55) × 10⁻⁵ L mol⁻¹ s⁻¹ Not specified 300 Diels-Alder reaction. nih.gov

Reactions of the Allylic Alcohol and Alkene: The activation energies for reactions at the allylic alcohol and alkene are dependent on the specific reagents and catalysts used. For instance, in the VO(acac)₂-catalyzed oxidation of allylic alcohols, the reaction pathway (epoxidation vs. dehydrogenation) is influenced by the electronic properties of the substituents. Aromatic (electron-withdrawing) substituents on the alkene favor dehydrogenation with a lower activation energy, while aliphatic (electron-donating) groups favor epoxidation. csic.es The activation energy for the reaction of solvated electrons with allyl alcohol has been measured in various solvents, with values around 14-16 kJ/mol in water and primary alcohols. cdnsciencepub.com

Interactive Data Table: Activation Energies for Allylic Alcohol Reactions

Substrate Reaction Catalyst/Conditions Activation Energy (Ea) Notes Reference
2-Hexen-1-ol (aliphatic) Epoxidation VO(acac)₂, TBHP 28.9 kJ/mol Favored pathway. csic.es
2-Hexen-1-ol (aliphatic) Dehydrogenation VO(acac)₂, TBHP 88.6 kJ/mol Disfavored pathway. csic.es
Cinnamyl alcohol (aromatic) Epoxidation VO(acac)₂, TBHP 53.9 kJ/mol Disfavored pathway. csic.es
Cinnamyl alcohol (aromatic) Dehydrogenation VO(acac)₂, TBHP 50.3 kJ/mol Favored pathway. csic.es
Allyl alcohol Reaction with solvated electrons Water 14 kJ/mol - cdnsciencepub.com
Allyl alcohol Reaction with solvated electrons Methanol 16 kJ/mol - cdnsciencepub.com

Equilibrium Studies and Reaction Pathway Energetics

The energetic landscape of reactions involving 1-Penten-3-ol, 1-(2-furanyl)- is dictated by the stability of its intermediates and transition states. The furan ring, being a π-rich heterocycle, is significantly more reactive in electrophilic substitution reactions than benzene. chemicalbook.comwikipedia.org The resonance energy of furan is considerably lower than that of thiophene, rendering it less stable and more susceptible to reactions that disrupt its aromaticity. chemicalbook.com

Theoretical studies on furan and its derivatives provide insight into the energetics of key transformation pathways. For instance, density functional theory (DFT) calculations on the hydrogenation and ring-opening of furan on a Pd(111) surface have elucidated the energy barriers for these processes. rsc.orgresearchgate.net The initial hydrogenation of the furan ring is a critical step, after which ring-opening becomes more facile. rsc.org Similarly, in aqueous acidic solutions, the decomposition of furan proceeds through ring-opening, with the protonation at the α-carbon being the rate-limiting step. acs.org

The presence of substituents on the furan ring can influence reaction thermodynamics. For example, in Diels-Alder reactions, substitution at the 3-position of the furan ring can lead to more exergonic reactions compared to substitution at the 2-position. nih.gov Furthermore, the equilibrium between different isomers, such as E- and Z-isomers in related furan derivatives, is influenced by factors like the nature of substituents and the polarity of the solvent. nih.gov For 1-Penten-3-ol, 1-(2-furanyl)-, the presence of the pentenol side chain would introduce additional conformational complexities and potential for various isomeric forms.

Table 1: Calculated Energetic Data for Reactions of Furan Derivatives

Reaction TypeCompoundMethodKey Energetic ParameterValueReference
HydrogenationFuran on Pd(111)DFTRing-opening energy barrier after initial hydrogenationFacile rsc.org
Ring OpeningFuran in aqueous acidDFTActivation energy for Cα protonationLower than Cβ protonation by 7 kcal/mol acs.org
Diels-AlderFuran with maleic anhydrideCalculationDifference in Gibbs free energy of reaction compared to cyclopentadiene (B3395910) (exo)12 kcal/mol nih.gov
Electrophilic SubstitutionFuranCalculationRelative reaction rate compared to benzene6 x 10¹¹ times faster chemicalbook.com

This table presents data for furan as a proxy for the furan moiety in 1-Penten-3-ol, 1-(2-furanyl)-.

Interaction with Environmental Oxidants and Atmospheric Fate Modeling

The atmospheric lifetime and transformation of 1-Penten-3-ol, 1-(2-furanyl)- are primarily governed by its reactions with key environmental oxidants, namely the hydroxyl radical (•OH) and ozone (O₃), as well as by photolysis.

Reaction with Hydroxyl Radicals and Ozone in Simulated Atmospheric Conditions

Reaction with Hydroxyl Radicals (•OH):

The hydroxyl radical is a dominant oxidant in the troposphere. Based on studies of furan and its derivatives, the reaction of •OH with 1-Penten-3-ol, 1-(2-furanyl)- is expected to be rapid. acs.orgrsc.orgnoaa.gov The primary reaction pathways would likely involve the addition of the •OH radical to the furan ring or the carbon-carbon double bond in the pentenol chain, and to a lesser extent, hydrogen abstraction from the hydroxyl group.

For furan and methyl-substituted furans, •OH addition preferentially occurs at the C2 and C5 positions of the furan ring. acs.orgwhiterose.ac.ukresearchgate.net This addition leads to the formation of a chemically activated adduct that can either be stabilized or undergo ring-opening to form unsaturated 1,4-dicarbonyl compounds. acs.org The presence of water molecules can also influence the reaction mechanism of furan with •OH radicals. acs.org Given that furan-containing species are significant sinks for OH radicals in environments such as biomass burning plumes, 1-Penten-3-ol, 1-(2-furanyl)- would likely have a short atmospheric lifetime. rsc.orgnoaa.gov

Reaction with Ozone (O₃):

Ozone is another crucial atmospheric oxidant. The reaction of ozone with 1-Penten-3-ol, 1-(2-furanyl)- would primarily target the carbon-carbon double bond in the pentenol side chain and the furan ring itself. Ozonolysis of the double bond would lead to the formation of smaller carbonyl compounds.

The reaction of ozone with the furan ring is also a significant degradation pathway. researchgate.netrsc.org This reaction proceeds via the formation of an ozonide, which then decomposes, often leading to ring-opening and the formation of dicarbonyl compounds such as glyoxal (B1671930) and methylglyoxal. researchgate.net Studies on furan derivatives have shown that the reaction rates are dependent on the substituents on the furan ring. nih.gov The ozonolysis of furan compounds can also contribute to the formation of secondary organic aerosols.

Table 2: Rate Coefficients for the Reaction of Furan Derivatives with OH Radicals and Ozone

CompoundOxidantRate Coefficient (cm³ molecule⁻¹ s⁻¹)Temperature (K)Reference
Furan•OH~4 x 10⁻¹¹Room Temp acs.org
2-Methylfuran•OH7.38 x 10⁻¹¹298 whiterose.ac.uk
2,5-Dimethylfuran•OH1.10 x 10⁻¹⁰298 whiterose.ac.uk
FuranO₃~2.4 x 10⁻¹⁸Room Temp acs.org
2,5-DimethylfuranO₃-299 rsc.org

This table provides kinetic data for furan and its simple derivatives to infer the reactivity of 1-Penten-3-ol, 1-(2-furanyl)-.

Photochemical Degradation Pathways

Direct photolysis, the degradation of a molecule by absorption of solar radiation, represents another potential atmospheric sink for 1-Penten-3-ol, 1-(2-furanyl)-. The photochemical behavior of furan derivatives is complex and can involve isomerization and cycloaddition reactions. netsci-journal.com

Upon direct irradiation, furan can isomerize or decompose into smaller fragments. netsci-journal.com A notable photochemical reaction of furans is the Paternò-Büchi reaction, a [2+2] cycloaddition with carbonyl compounds to form oxetanes. researchgate.netnih.gov The specific photochemical pathways available to 1-Penten-3-ol, 1-(2-furanyl)- would depend on the absorption spectrum of the molecule and the quantum yields for the various degradation processes. The presence of both a furan ring and a double bond suggests the potential for intramolecular photochemical reactions as well.

Advanced Spectroscopic and Analytical Characterization Techniques in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

NMR spectroscopy provides unparalleled insight into the molecular framework of 1-Penten-3-ol (B1202030), 1-(2-furanyl)-, allowing for the assignment of each proton and carbon atom.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer the initial overview of the chemical environment of the nuclei. The ¹H NMR spectrum is expected to show distinct signals for the protons of the furan (B31954) ring, the vinyl group, the carbinol proton, and the ethyl group. The furan protons typically appear in the aromatic region, while the vinyl protons are further downfield. The proton attached to the carbon bearing the hydroxyl group would appear as a multiplet due to coupling with adjacent protons.

Two-dimensional (2D) NMR experiments are essential for assembling the complete structural puzzle. scribd.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For 1-Penten-3-ol, 1-(2-furanyl)-, COSY would show correlations between the protons of the vinyl group, between the carbinol proton and its neighbors, and between the protons of the ethyl group. It would also confirm the coupling between the protons on the furan ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It allows for the unambiguous assignment of carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range (2-3 bond) correlations between protons and carbons. columbia.edu HMBC is crucial for connecting the different fragments of the molecule, for instance, showing a correlation from the protons on the furan ring to the carbons of the pentenyl chain, confirming their connectivity.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for 1-Penten-3-ol, 1-(2-furanyl)-.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Furan-H5 ~7.3-
Furan-H4 ~6.3-
Furan-H3 ~6.2-
Vinyl-H1 ~5.8-6.0-
Vinyl-H2 ~5.0-5.2-
Carbinol-H3 ~4.0-4.2-
Methylene-H4 ~1.5-1.7-
Methyl-H5 ~0.9-1.0-
Furan-C2 -~155
Furan-C5 -~142
Furan-C3 -~110
Furan-C4 -~105
Vinyl-C1 -~140
Vinyl-C2 -~115
Carbinol-C3 -~75
Methylene-C4 -~30
Methyl-C5 -~10

Note: These are approximate values and can vary based on solvent and other experimental conditions.

Dynamic NMR (DNMR) techniques could be employed to study the rotational barriers within the molecule, such as the rotation around the C-C bond connecting the furan ring and the pentenyl chain. libretexts.orgresearchgate.net By monitoring the changes in the NMR spectrum at different temperatures, it is possible to calculate the energy barrier for this rotation. While tautomerism is less likely in this specific structure, DNMR is a powerful tool for investigating such dynamic processes if they were to occur. libretexts.org

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Isotopic Labeling Studies

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.

High-resolution mass spectrometry can determine the mass of 1-Penten-3-ol, 1-(2-furanyl)- with high accuracy, which allows for the determination of its elemental composition. scispace.com This is a critical step in confirming the identity of a newly synthesized or isolated compound. The exact mass can be calculated from the molecular formula, C₉H₁₂O₂.

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. scispace.com This technique provides detailed structural information by revealing the fragmentation pathways of the molecule. For 1-Penten-3-ol, 1-(2-furanyl)-, common fragmentation pathways would likely include:

Loss of a water molecule (H₂O) from the alcohol.

Cleavage of the ethyl group.

Fragmentation of the furan ring.

Cleavage of the bond between the furan ring and the pentenyl chain.

The following table outlines some of the expected fragment ions in the mass spectrum of 1-Penten-3-ol, 1-(2-furanyl)-.

m/z Possible Fragment
152[M]⁺ (Molecular Ion)
134[M - H₂O]⁺
123[M - C₂H₅]⁺
95[Furan-CH=CH-CHOH]⁺
81[Furan-C=O]⁺
67[C₅H₇]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification in Research

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

IR Spectroscopy: The IR spectrum of 1-Penten-3-ol, 1-(2-furanyl)- is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. spectrabase.com Other characteristic peaks would include C-H stretching vibrations for the furan ring, vinyl group, and alkyl chain (around 2850-3100 cm⁻¹), a C=C stretching vibration for the vinyl group (around 1640-1680 cm⁻¹), and C-O stretching (around 1050-1150 cm⁻¹). spectrabase.comnist.gov

Raman Spectroscopy: Raman spectroscopy would complement the IR data. chemicalbook.com The C=C stretching of the furan ring and the vinyl group are expected to give strong Raman signals. The symmetric vibrations of the molecule will be more prominent in the Raman spectrum.

The combination of these advanced spectroscopic techniques provides a comprehensive characterization of 1-Penten-3-ol, 1-(2-furanyl)-, confirming its structure and providing insights into its chemical properties.

Advanced Chromatographic Methods for Purity Assessment and Complex Mixture Analysis

Chromatographic techniques are indispensable for separating 1-(2-furanyl)-1-penten-3-ol from reaction mixtures, byproducts, or contaminants, as well as for assessing its purity. The volatility and potential chirality of the compound make Gas Chromatography-Mass Spectrometry (GC-MS) and specialized High-Performance Liquid Chromatography (HPLC) methods particularly relevant.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry is a powerful tool for the analysis of volatile compounds like 1-(2-furanyl)-1-penten-3-ol. In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and fragments them in a reproducible manner.

The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. For 1-(2-furanyl)-1-penten-3-ol, key fragmentation patterns would likely involve the loss of a water molecule from the alcohol group, cleavage adjacent to the hydroxyl group, and fragmentation of the furan ring. The retention time from the gas chromatograph and the mass spectrum together provide a high degree of confidence in the identification of the compound.

While specific experimental data for the GC-MS analysis of 1-(2-furanyl)-1-penten-3-ol is not widely published, the general parameters for such an analysis can be outlined.

Table 1: Illustrative GC-MS Parameters for Volatile Compound Analysis

ParameterTypical Setting
GC Column DB-5ms, HP-5ms, or similar non-polar to mid-polar capillary column
Injector Temperature 250 °C
Oven Program Initial temperature of 40-60 °C, ramped to 250-300 °C
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
MS Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range 35-400 m/z

These parameters would be optimized in a research setting to achieve the best separation and detection of 1-(2-furanyl)-1-penten-3-ol and any associated impurities.

High-Performance Liquid Chromatography (HPLC) with Specialized Detectors (e.g., Chiral HPLC)

High-Performance Liquid Chromatography is a versatile technique for the analysis of compounds that may not be sufficiently volatile for GC or that require separation based on different chemical properties. For 1-(2-furanyl)-1-penten-3-ol, which possesses a chiral center at the C-3 position, chiral HPLC is the definitive method for separating its enantiomers, (R)-1-(2-furanyl)-1-penten-3-ol and (S)-1-(2-furanyl)-1-penten-3-ol.

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. The choice of the CSP and the mobile phase is critical for achieving enantiomeric resolution. Polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose) are widely used and have proven effective for a broad range of chiral alcohols.

Table 2: General Approach to Chiral HPLC Method Development

ParameterDescription
Chiral Stationary Phase Selection is empirical; common choices include coated or immobilized polysaccharide derivatives (e.g., Chiralpak®, Chiralcel®).
Mobile Phase Typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The ratio is optimized to balance resolution and analysis time.
Detector A UV detector is commonly used, set to a wavelength where the furan ring exhibits strong absorbance (typically around 220-280 nm). A polarimeter or circular dichroism detector can provide additional confirmation of enantiomeric identity.
Flow Rate Usually in the range of 0.5-1.5 mL/min.
Column Temperature Maintained at a constant temperature (e.g., 25 °C) to ensure reproducible retention times.

The development of a successful chiral HPLC method allows for the determination of the enantiomeric excess (ee) or enantiomeric ratio (er) of a sample of 1-(2-furanyl)-1-penten-3-ol, which is crucial in stereoselective synthesis and applications where the biological activity is enantiomer-dependent.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If 1-(2-furanyl)-1-penten-3-ol can be obtained as a suitable single crystal, this method can provide unambiguous proof of its molecular structure, including the relative stereochemistry at the chiral center.

The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined with high precision. This data allows for the accurate measurement of bond lengths, bond angles, and torsional angles.

Furthermore, X-ray crystallography reveals how molecules are packed in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding (involving the hydroxyl group) and π-π stacking (involving the furan rings). For a racemic mixture, crystallographers can determine if the enantiomers pack in a racemic conglomerate or a racemic compound.

Table 3: Hypothetical Crystallographic Data for 1-(2-furanyl)-1-penten-3-ol

ParameterDescription
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c (for a racemate), P2₁ (for a pure enantiomer)
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Molecules per Unit Cell (Z) Integer value (e.g., 4)
Calculated Density g/cm³
R-factor A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

It is important to note that obtaining single crystals of sufficient quality for X-ray diffraction can be a significant challenge, particularly for oils or low-melting-point solids. However, when successful, the structural information obtained is unparalleled in its detail and accuracy.

Computational Chemistry and Theoretical Investigations of 1 Penten 3 Ol, 1 2 Furanyl

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide information about electron distribution, molecular geometry, and energy levels.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

For 1-Penten-3-ol (B1202030), 1-(2-furanyl)-, DFT calculations would begin with a geometry optimization to find the most stable three-dimensional arrangement of its atoms—the ground state geometry. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-31G(d) to describe the molecule's atomic orbitals. unram.ac.id The optimization process systematically alters the bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found.

Table 1: Illustrative Optimized Geometric Parameters for 1-Penten-3-ol, 1-(2-furanyl)- (Illustrative Data) This table is a hypothetical representation of data that would be obtained from a DFT calculation.

Parameter Bond/Angle Value
Bond Lengths (Å) C=C (vinyl) 1.34
C-C (vinyl-furan) 1.45
C-O (furan ring) 1.37
C-O (alcohol) 1.43
O-H (alcohol) 0.97
**Bond Angles (°) ** C=C-C (vinyl) 125.0
C-C-O (alcohol) 109.5
C-O-H (alcohol) 108.0
Dihedral Angles (°) C=C-C-O 120.0

Furthermore, DFT calculations yield important energetic information, such as the total electronic energy, enthalpy of formation, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Table 2: Illustrative Molecular Orbital Energies for 1-Penten-3-ol, 1-(2-furanyl)- (Illustrative Data) This table is a hypothetical representation of data that would be obtained from a DFT calculation.

Molecular Orbital Energy (eV)
HOMO -6.2
LUMO -1.5
HOMO-LUMO Gap 4.7

Ab initio (from first principles) methods are another class of quantum chemical calculations that are generally more computationally intensive but can provide higher accuracy than DFT for certain properties. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are based on the direct solution of the Hartree-Fock equations and include electron correlation to a higher degree.

For 1-Penten-3-ol, 1-(2-furanyl)-, ab initio calculations would be employed to refine the results obtained from DFT or to calculate properties that are highly sensitive to electron correlation, such as precise thermochemical data or weak intermolecular interactions. ethernet.edu.et For instance, high-level ab initio methods are often used to benchmark the accuracy of less computationally expensive methods. unizar.es

Modeling Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights that can be difficult to obtain experimentally.

By mapping the potential energy surface of a reaction, computational methods can identify the most likely pathway from reactants to products. This involves locating and characterizing the structures of transition states—the high-energy intermediates that connect reactants and products. For 1-Penten-3-ol, 1-(2-furanyl)-, several reactions could be investigated, such as its oxidation, dehydration, or participation in cycloaddition reactions involving the furan (B31954) ring. researchgate.netresearchgate.net

For example, a study on the acid-catalyzed dehydration of 1-Penten-3-ol, 1-(2-furanyl)- would involve modeling the protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation, and subsequent rearrangement or elimination to form a more stable product. DFT calculations can be used to determine the relative energies of all intermediates and transition states along these pathways. rsc.org

The energy difference between the reactants and the transition state is the activation barrier (or activation energy). A lower activation barrier corresponds to a faster reaction. Computational methods can predict these barriers, providing a quantitative measure of a reaction's feasibility. researchgate.net

From the calculated activation barriers and vibrational frequencies of the transition state, it is possible to estimate the reaction rate constants using transition state theory. These theoretical rate constants can then be compared with experimental kinetic data to validate the proposed mechanism. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Effects

While quantum chemical calculations are excellent for studying static molecular properties and single reaction steps, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time.

MD simulations solve Newton's equations of motion for a system of atoms, allowing the observation of molecular movements, conformational changes, and interactions with the surrounding environment. For 1-Penten-3-ol, 1-(2-furanyl)-, MD simulations would be particularly useful for understanding its flexibility. The molecule has several rotatable bonds, and MD simulations can explore the vast conformational space to identify the most populated and energetically favorable conformations in different environments. nih.gov

Furthermore, MD simulations are crucial for studying the effects of solvents on the molecule's structure and behavior. By explicitly including solvent molecules (such as water or an organic solvent) in the simulation box, it is possible to model how the solvent interacts with the furan ring, the hydroxyl group, and the double bond of 1-Penten-3-ol, 1-(2-furanyl)-. rsc.org These simulations can reveal the formation of hydrogen bonds and other non-covalent interactions that can significantly influence the molecule's properties and reactivity in solution. nih.gov

Structure-Property Relationship (SPR) Derivation through in silico Approaches

The prediction of a molecule's properties from its structure, known as Structure-Property Relationship (SPR), is a fundamental goal of computational chemistry. For 1-Penten-3-ol, 1-(2-furanyl)-, in silico approaches can elucidate a range of physicochemical and electronic properties, offering insights that complement and guide experimental studies. These methods are particularly valuable for novel or hypothetical compounds, providing a cost-effective and efficient means of initial characterization.

In silico SPR derivation for furan derivatives often employs a variety of computational techniques. uni-koeln.de One common approach is the use of Quantitative Structure-Property Relationship (QSPR) models. uni-koeln.de These models establish a mathematical correlation between the chemical structure and a specific property of interest. For a molecule like 1-Penten-3-ol, 1-(2-furanyl)-, descriptors such as topological indices, quantum chemical parameters (e.g., HOMO-LUMO energies, dipole moment), and steric or electronic parameters can be calculated. These descriptors are then used as variables in statistical models, such as multiple linear regression or machine learning algorithms, to predict properties like boiling point, solubility, or reactivity. uni-koeln.de

Furthermore, Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and properties of organic molecules. researchgate.netresearchgate.net By solving the Schrödinger equation within the framework of DFT, it is possible to obtain optimized molecular geometries, electronic charge distributions, and molecular orbital energies for 1-Penten-3-ol, 1-(2-furanyl)-. These fundamental properties are intrinsically linked to the molecule's behavior and can be used to understand its reactivity, stability, and potential interactions with other molecules. For instance, the calculated HOMO-LUMO gap can provide an indication of the molecule's kinetic stability and its propensity to undergo electronic transitions.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods are also instrumental in predicting the spectroscopic signatures of molecules, which is crucial for their identification and characterization. computabio.commestrelab.comacdlabs.com For 1-Penten-3-ol, 1-(2-furanyl)-, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can provide a theoretical benchmark for experimental analysis.

Predicted ¹H NMR Spectrum

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Penten-3-ol, 1-(2-furanyl)-

AtomPredicted Chemical Shift (ppm)Multiplicity
H (on C of OH)~4.4 - 4.6m
H (vinyl, adjacent to furan)~6.2 - 6.4d
H (vinyl, terminal)~5.1 - 5.3m
H (furan ring)~6.1 - 7.4m
CH₂~1.6 - 1.8m
CH₃~0.9 - 1.1t
OH~1.5 - 3.5br s

Disclaimer: These are plausible predicted values based on computational models and are intended for illustrative purposes. Actual experimental values may vary.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. researchgate.netsavemyexams.com The predicted chemical shifts for the carbon atoms in 1-Penten-3-ol, 1-(2-furanyl)- are detailed in Table 2. The prediction of these shifts relies on computational models that correlate the electronic environment of each carbon atom with its resonance frequency. caspre.canmrdb.org The presence of the furan ring, the double bond, and the hydroxyl group are all expected to have a significant influence on the chemical shifts of the adjacent carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Penten-3-ol, 1-(2-furanyl)-

Carbon AtomPredicted Chemical Shift (ppm)
C (furan, adjacent to substituent)~152 - 155
C (furan, other)~105 - 143
C (vinyl, adjacent to furan)~125 - 128
C (vinyl, terminal)~115 - 118
C (with OH group)~70 - 75
CH₂~30 - 35
CH₃~9 - 12

Disclaimer: These are plausible predicted values based on computational models and are intended for illustrative purposes. Actual experimental values may vary.

Predicted IR Spectrum

The Infrared (IR) spectrum reveals the vibrational modes of the functional groups within a molecule. masterorganicchemistry.com The predicted significant IR absorption frequencies for 1-Penten-3-ol, 1-(2-furanyl)- are listed in Table 3. These predictions are typically obtained through computational methods that calculate the vibrational frequencies of the chemical bonds. computabio.com The spectrum is expected to show characteristic peaks for the O-H stretch of the alcohol, the C=C stretches of the vinyl and furan groups, and the C-O stretch, among others.

Table 3: Predicted Significant IR Absorption Frequencies for 1-Penten-3-ol, 1-(2-furanyl)-

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch (alcohol)3200 - 3600Broad, Strong
C-H Stretch (aromatic/vinyl)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Medium
C=C Stretch (vinyl)1640 - 1680Medium
C=C Stretch (furan ring)1500 - 1600Medium
C-O Stretch (alcohol)1050 - 1150Strong

Disclaimer: These are plausible predicted values based on computational models and are intended for illustrative purposes. Actual experimental values may vary.

Biological and Biochemical Research Investigations of 1 Penten 3 Ol, 1 2 Furanyl in Vitro and Mechanistic

Exploration of Biosynthetic Pathways and Natural Occurrence of 1-Penten-3-ol (B1202030), 1-(2-furanyl)- Analogues in Biological Systems

The formation of furan (B31954) derivatives in biological systems, including analogues of 1-Penten-3-ol, 1-(2-furanyl)-, is often linked to the degradation of larger molecules. For instance, in various food products, furanyl compounds can be formed during heat treatment. tandfonline.com The degradation of fatty acids, particularly through lipid oxidation, is a key process that can lead to the formation of short-chain aldehydes, alcohols, and ketones, which can include furan-containing structures. nih.gov This process can be either enzymatic or non-enzymatic. nih.gov

Enzymatic pathways involving lipoxygenases are significant in the formation of various volatile compounds in plants. Lipoxygenase catalyzes the peroxidation of polyunsaturated fatty acids. nih.gov For example, 1-octen-3-ol (B46169) is enzymatically formed from linoleic acid via the action of an oxygenase. tandfonline.com While direct evidence for the specific enzymatic formation of 1-Penten-3-ol, 1-(2-furanyl)- by plant lipoxygenases is not extensively detailed in the provided results, the formation of analogous C8 compounds in mushrooms through the metabolism of linoleic acid suggests a potential pathway. tandfonline.com

In yeast, the formation of related diols from aldehydes involves acyloin formation catalyzed by pyruvate (B1213749) decarboxylase, followed by reduction. tandfonline.com This highlights the role of microbial enzymes in producing complex alcohols from simpler aldehyde precursors.

1-Penten-3-ol, a structural analogue of 1-Penten-3-ol, 1-(2-furanyl)-, is recognized as a biogenic volatile organic compound (BVOC) found in various plants. It has been identified in several food items such as teas, kohlrabi, and asparagus. foodb.cahmdb.ca The presence of 1-Penten-3-ol in these plants suggests it is a natural product of their metabolism.

Volatile organic compounds from plants, including furan derivatives, play a role in the characteristic aroma of the plant material. For example, 1-(2-furanyl)-ethanone has been identified as a volatile component in the flowers of Fagopyrum cymosum. nih.govsemanticscholar.org Similarly, various furan derivatives contribute to the flavor profile of other plants and food products. mdpi.comresearchgate.net While the specific role of 1-Penten-3-ol, 1-(2-furanyl)- as a BVOC is not explicitly detailed, the occurrence of its structural analogues in plants points to its potential involvement in plant-environment interactions, such as attracting pollinators or defending against herbivores.

Mechanistic Insights into Biological Action

Elucidation of Molecular Targets and Pathways

The molecular targets and pathways of furan-containing compounds are diverse and depend on their specific chemical structures. A significant body of research points to the furan ring itself as a key pharmacophoric entity that can be metabolically activated to exert biological effects.

One of the well-studied mechanisms involves the cytochrome P450 (P450) catalyzed oxidation of the furan ring. This metabolic activation can lead to the formation of reactive intermediates, such as epoxides or cis-enediones. These electrophilic species can then form covalent adducts with cellular nucleophiles like proteins and DNA, potentially triggering a range of cellular responses, including toxicity. Inspired by this transformation, a furan-oxidation-based methodology has been developed for the site-selective cross-linking of nucleic acids, highlighting a potential mechanism for gene expression inhibition.

In the field of oncology, tubulin has been identified as a molecular target for some furan derivatives. nih.gov By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov Other molecular targets for furan compounds include enzymes like microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), which are involved in inflammatory processes. ijabbr.com

Structure-Biological Activity Relationship (SBAR) Studies for Structural Optimization

Structure-Biological Activity Relationship (SBAR) studies are crucial for the rational design and optimization of furan-based compounds as potential therapeutic agents. mdpi.com Research has consistently shown that even slight modifications to the substitution pattern on the furan nucleus can lead to significant differences in biological activities.

The systematic modification of furan derivatives allows researchers to understand how changes in their chemical structure affect potency and efficacy. mdpi.com For example, in the development of antimicrobial furan-3-carboxamides, Quantitative Structure-Activity Relationship (QSAR) investigations were used to correlate the physicochemical parameters of the compounds with their biological activity.

In the pursuit of novel anticancer agents, SBAR studies have guided the synthesis of furan derivatives with enhanced cytotoxic activity. By modifying the substituents on the furan ring, researchers have been able to improve the selectivity and potency of these compounds against various cancer cell lines. nih.gov These studies often involve creating a library of related compounds and testing them in in vitro assays to identify the structural features that are most important for their biological effects. mdpi.com The modular nature of the furan scaffold makes it an excellent candidate for such structural optimization. mdpi.com

Biotransformation and Metabolism Studies in In Vitro Systems

The in vitro biotransformation of furan-containing compounds has been a subject of significant research, particularly in the context of understanding their potential for bioactivation and toxicity. mdpi.com A central theme in the metabolism of many furans is the oxidation of the furan ring, a reaction often catalyzed by cytochrome P450 enzymes.

In vitro studies using liver microsomes from various species have demonstrated that the furan ring can be metabolized to form reactive intermediates. These electrophilic metabolites can be trapped using nucleophilic agents like glutathione (B108866) (GSH) or N-acetylcysteine, leading to the formation of stable adducts that can be identified and characterized. The formation of these adducts is a key indicator of the bioactivation of the furan moiety.

For example, in vitro metabolism studies of the furanopyridine L-754,394 in monkey liver microsomes identified the corresponding dihydrofurandiol as a metabolite. When these incubations were conducted in the presence of nucleophiles, S-linked conjugates were formed, providing evidence for the formation of a putative furan epoxide intermediate. The nature and extent of metabolism can be species-dependent. Such in vitro systems are invaluable for predicting the metabolic fate of furan-containing compounds and for understanding the chemical basis of their biological activities.

Below is a table summarizing the in vitro metabolism of some furan compounds:

Compound Class In Vitro System Key Metabolic Reaction Observed Metabolites/Adducts
FuranopyridinesMonkey Liver MicrosomesFuran ring oxidationDihydrofurandiol, S-linked conjugates
General FuransRat Liver MicrosomesP450-catalyzed oxidationReactive epoxides or cis-enediones

Potential Academic Applications and Broader Research Implications

Contribution to Academic Flavor and Fragrance Chemistry Research

The study of furan (B31954) derivatives is fundamental to flavor and fragrance chemistry, as these compounds are key contributors to the sensory profiles of a vast array of foods and materials.

Formation and Perception: Compounds structurally related to 1-Penten-3-ol (B1202030), 1-(2-furanyl)- are well-known products of thermal food processing. hmdb.ca The furan moiety is often generated through the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. hmdb.ca Lipid degradation is another major pathway to the formation of these volatile compounds. nist.gov For instance, 1-(2-furanyl)-ethanone, a related furan derivative, is found in smoked chicken and roasted peanuts, contributing to their characteristic aromas. nih.govhit2lead.com Similarly, 1-penten-3-ol has been identified as a volatile organic compound (VOC) in various foods, including those that have been steamed, microwaved, and air-fried. hmdb.ca The odor profile of 1-penten-3-ol is described as pungent, green, and fruity with tropical undertones, making it a valuable component in flavor accords for cucumber, melon, and tomato. thegoodscentscompany.comnih.gov A structurally similar compound, 5-(3-furyl)-2-methyl-1-penten-3-ol, known as lepalol, is a constituent of the essential oil of marsh rosemary, highlighting its relevance in natural fragrances. thegoodscentscompany.com

Degradation in Complex Matrices: Understanding how compounds like 1-Penten-3-ol, 1-(2-furanyl)- degrade within a complex food matrix is crucial for controlling flavor stability and shelf-life. The study of its degradation kinetics can provide insights into how processing and storage conditions affect the final sensory experience of food products. The presence of reactive sites—the alcohol, double bond, and furan ring—suggests that it may be susceptible to oxidation, polymerization, and other reactions that could alter the flavor profile over time.

Development of Novel Synthetic Building Blocks for Complex Molecule Synthesis

The functional groups present in 1-Penten-3-ol, 1-(2-furanyl)- make it a highly attractive building block for synthetic chemists aiming to construct more complex molecules.

The furan ring is a versatile heterocyclic scaffold that can be transformed into a variety of other functionalities. aablocks.com It can participate in Diels-Alder reactions to form new ring systems, a technique used in the synthesis of bio-inspired polymers. wikipedia.org Furthermore, the furan nucleus can be oxidized to generate highly reactive intermediates for use in multicomponent reactions, enabling the efficient, one-pot synthesis of complex nitrogen-containing heterocycles like pyrroles. atamanchemicals.com Research has demonstrated the synthesis of related furan-containing pentenols, such as 5-(2-Furyl)-3-methyl-1-penten-3-ol, indicating established pathways to this class of molecules. hmdb.ca The alcohol and alkene groups of the pentenol chain offer additional handles for chemical modification, allowing for the extension of the carbon skeleton or the introduction of new functional groups. This multi-functionality makes 1-Penten-3-ol, 1-(2-furanyl)- a valuable precursor for creating diverse molecular architectures for applications in medicine and materials science. arctomsci.com

Advancements in Environmental Chemistry through Atmospheric Degradation Modeling

Oxygenated volatile organic compounds (o-VOCs), including furan derivatives, are increasingly recognized for their significant role in atmospheric chemistry. These compounds can influence the formation of secondary organic aerosols (SOAs), which have implications for air quality and climate.

Studies have identified furan derivatives like 1-(2-furanyl)-ethanone and 2-furanmethanol in urban aerosol samples. chemeo.comchemicalbook.com Their presence suggests they are products of the atmospheric degradation of other primary pollutants, such as aromatic hydrocarbons, or are directly emitted from various sources. chemeo.comchemicalbook.com Given its volatility and reactive functional groups, 1-Penten-3-ol, 1-(2-furanyl)- is likely to undergo gas-phase oxidation in the atmosphere, initiated by reactions with hydroxyl radicals (•OH), ozone (O₃), or nitrate (B79036) radicals (NO₃). Modeling the atmospheric degradation pathways of this compound can help elucidate the formation mechanisms of ozone and SOAs. Such research is critical for developing more accurate air quality models and understanding the complex interplay between gas-phase chemistry and particle formation in the environment. chemeo.com

Insights into Chemosensory Receptor Interactions

The ability of organisms to detect chemicals is mediated by a diverse array of chemosensory receptors. The furan structure is a recurring motif in molecules that interact with these receptors, influencing taste, smell, and other sensory responses. foodb.ca

Research has shown that bacteria such as Pseudomonas exhibit chemotaxis—directed movement in response to a chemical stimulus—towards simple furan derivatives like furfural (B47365) and furfuryl alcohol. chemicalbook.com This implies the existence of specific microbial chemoreceptors capable of recognizing the furan ring. chemicalbook.com In humans, taste receptors for sweet, bitter, and umami are G protein-coupled receptors (GPCRs). noaa.gov The furan moiety is considered a key heteroaryl group that can be incorporated into ligands designed to modulate these taste receptors. noaa.govthegoodscentscompany.com By studying how 1-Penten-3-ol, 1-(2-furanyl)- interacts with these receptors, researchers can gain valuable insights into the structure-activity relationships that govern chemical sensing. This knowledge can aid in the design of new flavor modifiers and provides a deeper understanding of the molecular basis of perception.

Foundations for Bio-inspired Synthesis and Biomimetic Transformations

Nature provides a rich blueprint for the development of novel and efficient chemical reactions. Bio-inspired synthesis seeks to mimic the elegance of natural metabolic pathways to create complex molecules. The furan ring is a key player in this field.

For example, a bio-inspired, one-pot reaction has been developed that mimics the enzymatic oxidation of furan by Cytochrome P450. atamanchemicals.com This process generates a highly reactive dialdehyde (B1249045) intermediate that can be trapped by other nucleophiles to build complex heterocyclic products. atamanchemicals.com Other research has focused on the biomimetic synthesis of naturally occurring furan-containing products, such as certain fatty acids, by mimicking proposed biosynthetic pathways involving the oxidation of diene precursors. arctomsci.com Furan-containing compounds are also used as substrates in reactions inspired by nature to produce hybrid flavonoids. vedantu.com The structure of 1-Penten-3-ol, 1-(2-furanyl)- makes it a candidate for such biomimetic transformations, where enzymes or enzyme-mimicking catalysts could be used to selectively oxidize the furan ring or the pentenol side chain, leading to novel and potentially bioactive molecules.

Data for 1-Penten-3-ol, 1-(2-furanyl)- and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
1-Penten-3-ol, 1-(2-furanyl)-C₉H₁₂O₂152.19847147-70-0
1-Penten-3-olC₅H₁₀O86.13616-25-1
1-(2-Furanyl)-ethanoneC₆H₆O₂110.111192-62-7
2-FuranmethanolC₅H₆O₂98.0998-00-0
FurfuralC₅H₄O₂96.0998-01-1
1-(2-Furyl)-1-penten-3-oneC₉H₁₀O₂150.18770-48-9
5-(3-Furyl)-2-methyl-1-penten-3-olC₁₀H₁₄O₂166.22Not Available

Future Research Directions and Emerging Challenges for 1 Penten 3 Ol, 1 2 Furanyl

Development of Advanced In Situ Analytical Methodologies for Reaction Monitoring

The synthesis of furan (B31954) derivatives often involves complex reaction pathways with the potential for multiple intermediates and side products. bohrium.comresearchgate.net Real-time monitoring of these reactions is crucial for optimizing yields, ensuring selectivity, and understanding reaction mechanisms. Future research should focus on developing and applying advanced in situ analytical techniques to the synthesis of 1-Penten-3-ol (B1202030), 1-(2-furanyl)-.

Detailed Research Findings:

In Situ NMR Spectroscopy: Recent studies have demonstrated the power of in situ Nuclear Magnetic Resonance (NMR) spectroscopy in visualizing the formation of functionalized furan derivatives from biomass-derived sources. bohrium.commdpi.com This technique allows for the direct observation of kinetic intermediates, providing valuable insights into reaction pathways. bohrium.com For the synthesis of 1-Penten-3-ol, 1-(2-furanyl)-, in situ NMR could be employed to monitor the condensation and cyclization steps, enabling precise control over reaction conditions to maximize the desired product.

Headspace–Gas Chromatography–Ion Mobility Spectrometry (HS-GC-IMS): This powerful combination of techniques has proven effective in the rapid and accurate identification of volatile organic compounds, including furan derivatives, in complex mixtures. nih.gov Its application in monitoring the synthesis of 1-Penten-3-ol, 1-(2-furanyl)- could provide real-time information on the formation of the target molecule and any volatile byproducts, facilitating process optimization.

Exploration of Sustainable and Catalytic Synthetic Routes with High Atom Economy

Traditional synthetic methods often rely on harsh reagents and produce significant waste. The principles of green chemistry demand the development of more sustainable and efficient synthetic routes with high atom economy.

Detailed Research Findings:

Biocatalysis and Natural Catalysts: The use of nature-sourced catalysts, such as MgO and chitosan, is a promising avenue for the sustainable synthesis of furan derivatives. bohrium.com These catalysts can operate in aqueous media under mild conditions, reducing the environmental impact of chemical processes. bohrium.com Research into biocatalytic or naturally-catalyzed routes to 1-Penten-3-ol, 1-(2-furanyl)- could lead to more environmentally friendly production methods.

Transition Metal Catalysis: Palladium-catalyzed reactions have been extensively used for the synthesis of functionalized furans, offering high yields and selectivity. mdpi.com Future investigations could focus on developing novel palladium or other transition metal catalytic systems for the one-pot synthesis of 1-Penten-3-ol, 1-(2-furanyl)-, from readily available starting materials. mdpi.compsu.edu The use of ionic liquids as recyclable reaction media in these catalytic systems could further enhance their sustainability. frontiersin.orgdokumen.pub

Heterogeneous Organocatalysis: The development of heterogeneous organocatalysts, such as POLITAG-M-F, offers a waste-minimized approach to chemical synthesis. acs.org These catalysts can be easily recovered and reused, and the reactions can often be performed in environmentally benign solvents like acetonitrile/water azeotropes. acs.org Exploring the application of such catalysts to the synthesis of 1-Penten-3-ol, 1-(2-furanyl)- could significantly improve the process's sustainability.

Deepening Mechanistic Understanding of Complex Biological Interactions at the Molecular Level

Furan derivatives are known to exhibit a wide range of biological activities. nih.govmdpi.com Understanding the molecular mechanisms behind these interactions is crucial for the rational design of new therapeutic agents and for assessing potential toxicity.

Detailed Research Findings:

Protein-Ligand Interactions: The furan moiety can participate in various noncovalent interactions, including C–H⋯O hydrogen bonds and stacking interactions, which are crucial for binding to biological targets like proteins. nih.gov Spectroscopic techniques combined with molecular docking simulations can elucidate the nature of these interactions. researchgate.net For 1-Penten-3-ol, 1-(2-furanyl)-, studies are needed to investigate its binding modes with relevant enzymes or receptors to understand its potential biological effects.

Maillard Reaction and Food Chemistry: Furan and its derivatives are formed during the thermal processing of food through the Maillard reaction. researchgate.net The presence of 1-Penten-3-ol has been identified in the volatile profiles of various foods. dergipark.org.tr Research into the formation of 1-Penten-3-ol, 1-(2-furanyl)- during food processing and its potential interactions with biological macromolecules is an important area for future investigation.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemistry by accelerating the discovery of new molecules and predicting their properties.

Detailed Research Findings:

Quantitative Structure-Property Relationship (QSPR): QSPR modeling, a machine learning technique, can be used to predict the properties and activities of chemical compounds based on their molecular structure. researchgate.net This approach can be applied to a library of furan derivatives, including 1-Penten-3-ol, 1-(2-furanyl)-, to predict their potential biological activities or physicochemical properties, thereby guiding experimental efforts.

AI-Driven Synthetic Route Design: AI algorithms are being developed to assist in retrosynthetic analysis, helping chemists to design efficient synthetic routes for target molecules. acs.org These tools can analyze vast amounts of chemical reaction data to propose novel and optimized pathways for the synthesis of complex molecules like 1-Penten-3-ol, 1-(2-furanyl)-.

Virtual Screening and Drug Discovery: AI and ML are increasingly used in virtual screening campaigns to identify potential drug candidates from large compound libraries. pitt.edumdpi.comsmu.edu By building predictive models based on known active compounds, researchers can efficiently screen for new furan derivatives with desired biological activities.

Design of Functional Materials Incorporating Furanyl-Pentenol Scaffolds for Academic Investigation

The unique structural features of the furanyl-pentenol scaffold suggest its potential as a building block for novel functional materials.

Detailed Research Findings:

Polymer Chemistry: Furan-containing polymers, such as polyfuran, are known for their conducting properties. nih.gov The pentenol moiety in 1-Penten-3-ol, 1-(2-furanyl)- provides a potential site for polymerization. Research into the polymerization of this compound could lead to the development of new functional polymers with interesting electronic or optical properties.

Biomaterials and Scaffolds: Porous scaffolds are critical materials in biomedical engineering for applications such as tissue regeneration. techlinkcenter.orgnih.govuminho.pt Natural and synthetic polymers are often used to create these scaffolds. nih.gov The incorporation of the furanyl-pentenol moiety into biomaterial scaffolds could impart specific functionalities, such as antimicrobial properties or enhanced cell adhesion, opening up new avenues for academic investigation in tissue engineering. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-Penten-3-ol, 1-(2-furanyl)- in laboratory settings?

  • Answer : Consult the Safety Data Sheet (SDS) for guidelines, including the use of PPE (gloves, goggles), adequate ventilation, and avoidance of inhalation/skin contact. Emergency measures involve immediate medical consultation and providing the SDS to healthcare professionals .

Q. Which spectroscopic methods are optimal for characterizing the structural and purity attributes of 1-Penten-3-ol, 1-(2-furanyl)-?

  • Answer : Use ¹H/¹³C NMR to resolve the furanyl and pentenol moieties, and GC-MS to assess purity (98% as reported). The molecular formula (C₅H₁₀O) and weight (86.13 g/mol) aid in spectral interpretation .

Advanced Research Questions

Q. How do reaction kinetics between 1-Penten-3-ol, 1-(2-furanyl)- and nitrate radicals (NO₃•) vary under different atmospheric conditions?

  • Answer : Conduct experiments at controlled temperatures (e.g., 278 K) with varying initial concentrations of 1-penten-3-ol. Monitor NO₃• decay via FTIR or chemiluminescence and validate using kinetic simulations (e.g., Master Chemical Mechanism). Residual analysis (e.g., Figure 6.4 in ) identifies deviations between experimental and modeled data .

Q. What methodological approaches resolve contradictions in the temporal dynamics of 1-Penten-3-ol formation during lipid oxidation?

  • Answer : Perform time-series sampling (days 0–28) with HS-SPME-GC-MS to quantify 1-penten-3-ol. Variables like substrate unsaturation (e.g., cod liver oil) and antioxidant presence significantly influence formation rates. Statistical models (ANOVA) can explain discrepancies, such as the spike in FO and FPL5 samples after day 21 .

Q. How can computational chemistry elucidate conflicting mechanisms in the oxidative degradation pathways of 1-Penten-3-ol, 1-(2-furanyl)-?

  • Answer : Apply density functional theory (DFT) to calculate activation energies for proposed pathways (e.g., hydroxylation vs. peroxyl radical formation). Validate with isotopic labeling and HRMS to track oxygen incorporation patterns in intermediates .

Methodological Recommendations

  • Kinetic Studies : Use concentration-time profiles with residuals to refine reaction mechanisms .
  • Oxidation Experiments : Control variables like temperature and substrate composition to isolate formation drivers .
  • Computational Validation : Combine DFT with experimental data to resolve mechanistic conflicts .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Penten-3-ol, 1-(2-furanyl)-
Reactant of Route 2
Reactant of Route 2
1-Penten-3-ol, 1-(2-furanyl)-

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